molecular formula C33H42N2O2 B4030653 N,N'-(methanediyldicyclohexane-4,1-diyl)bis(2-phenylcyclopropanecarboxamide)

N,N'-(methanediyldicyclohexane-4,1-diyl)bis(2-phenylcyclopropanecarboxamide)

Cat. No.: B4030653
M. Wt: 498.7 g/mol
InChI Key: FLGPOTOLSIXOIT-UHFFFAOYSA-N
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Description

N,N’-(methanediyldicyclohexane-4,1-diyl)bis(2-phenylcyclopropanecarboxamide) is a complex organic compound characterized by its unique structure, which includes cyclohexane and cyclopropane rings, as well as phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(methanediyldicyclohexane-4,1-diyl)bis(2-phenylcyclopropanecarboxamide) typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Cyclopropanecarboxamide: The initial step involves the synthesis of 2-phenylcyclopropanecarboxamide from phenylacetic acid and ethyl diazoacetate under basic conditions.

    Cyclohexane Derivative Preparation: The next step involves the preparation of a cyclohexane derivative, which can be achieved through the hydrogenation of benzene or other aromatic compounds.

    Coupling Reaction: The final step involves the coupling of the cyclopropanecarboxamide with the cyclohexane derivative using a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N’-(methanediyldicyclohexane-4,1-diyl)bis(2-phenylcyclopropanecarboxamide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropane ring, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOMe) in methanol or potassium tert-butoxide (KOtBu) in tert-butanol.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted cyclopropane derivatives.

Scientific Research Applications

N,N’-(methanediyldicyclohexane-4,1-diyl)bis(2-phenylcyclopropanecarboxamide) has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N,N’-(methanediyldicyclohexane-4,1-diyl)bis(2-phenylcyclopropanecarboxamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-(methanediyldicyclohexane-4,1-diyl)bis(2-phenylcyclopropanecarboxamide)
  • N,N’-(methanediyldicyclohexane-4,1-diyl)bis(2-phenylcyclopropanecarboxamide) analogs : Compounds with similar structures but different substituents on the cyclopropane or cyclohexane rings.

Uniqueness

N,N’-(methanediyldicyclohexane-4,1-diyl)bis(2-phenylcyclopropanecarboxamide) is unique due to its specific combination of cyclohexane and cyclopropane rings, along with phenyl groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-phenyl-N-[4-[[4-[(2-phenylcyclopropanecarbonyl)amino]cyclohexyl]methyl]cyclohexyl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H42N2O2/c36-32(30-20-28(30)24-7-3-1-4-8-24)34-26-15-11-22(12-16-26)19-23-13-17-27(18-14-23)35-33(37)31-21-29(31)25-9-5-2-6-10-25/h1-10,22-23,26-31H,11-21H2,(H,34,36)(H,35,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLGPOTOLSIXOIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CC2CCC(CC2)NC(=O)C3CC3C4=CC=CC=C4)NC(=O)C5CC5C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H42N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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